molecular formula C24H25ClN2O6 B3047444 methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 1395347-28-0

methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B3047444
CAS RN: 1395347-28-0
M. Wt: 472.9
InChI Key: RPJDFROXXPIQAD-LAUBAEHRSA-N
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Description

Methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H25ClN2O6 and its molecular weight is 472.9. The purity is usually 95%.
BenchChem offers high-quality methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, which are further cyclized to produce hydantoins and thiohydantoins. These compounds have potential applications in medicinal chemistry and drug design due to their structural diversity and biological activity potential (Macháček et al., 2006).

Medicinal Chemistry Applications

The synthesis and functionalization of tetrahydroisoquinolines are of significant interest in medicinal chemistry. The compound serves as a precursor in various synthetic routes leading to biologically active molecules. For instance, the synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors highlights the importance of such compounds in constructing complex alkaloids like (+)-corlumine, which have pharmaceutical relevance (Huber & Seebach, 1987).

Novel Synthetic Methods

Research also focuses on developing novel synthetic methods using such compounds. For example, the improved synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrates the continuous effort to optimize synthetic routes for better yields and enantiomeric purity, which is crucial for the pharmaceutical industry (Liu et al., 2008).

Pharmaceutical Intermediates

The compound is utilized in the synthesis of pharmaceutical intermediates, such as deaza-analogues of the bisindole marine alkaloid topsentin. These analogues, although not showing significant activity against a panel of human tumor cell lines, represent the potential of such compounds in the discovery and development of new therapeutic agents (Carbone et al., 2013).

Chiral Chemistry Applications

The compound's involvement in chiral chemistry is evident through the preparation of chiral aziridine-2-carboxylates, which serve as precursors for functionalized tetrahydroisoquinoline-containing heterocycles. These compounds have significant applications in asymmetric synthesis and the development of chiral drugs (Lee et al., 2012).

properties

IUPAC Name

methyl (1R,3S)-1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O6/c1-24(2,3)33-23(31)27-11-16(15-9-13(25)5-6-18(15)27)21-14-10-20(29)19(28)8-12(14)7-17(26-21)22(30)32-4/h5-6,8-11,17,21,26,28-29H,7H2,1-4H3/t17-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDFROXXPIQAD-LAUBAEHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)C3C4=CC(=C(C=C4CC(N3)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)[C@H]3C4=CC(=C(C=C4C[C@H](N3)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100423
Record name 3-Isoquinolinecarboxylic acid, 1-[5-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-3-yl]-1,2,3,4-tetrahydro-6,7-dihydroxy-, methyl ester, (1R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

1395347-28-0
Record name 3-Isoquinolinecarboxylic acid, 1-[5-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-3-yl]-1,2,3,4-tetrahydro-6,7-dihydroxy-, methyl ester, (1R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395347-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 1-[5-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-3-yl]-1,2,3,4-tetrahydro-6,7-dihydroxy-, methyl ester, (1R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 2
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 3
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 4
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 6
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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